2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate
Description
2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate is a chemical compound with the molecular formula C₁₀H₇Cl₂NO₄. It is a derivative of benzoxazole, a bicyclic compound that is widely used in various fields due to its versatile chemical properties . Benzoxazole derivatives are known for their biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Properties
IUPAC Name |
2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO4/c11-3-4-16-9(14)13-7-5-6(12)1-2-8(7)17-10(13)15/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYJCPFCUNEBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C(=O)O2)C(=O)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate typically involves the condensation of 2-aminophenol with appropriate aldehydes or acids under specific reaction conditions. For instance, a condensation reaction between 2-aminophenol and aldehydes can produce benzoxazole derivatives in good yield using catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives with varying properties.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxides, while reduction reactions may yield various reduced derivatives. Substitution reactions can result in a wide range of substituted benzoxazole derivatives .
Scientific Research Applications
2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, benzoxazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloroethyl 5-chloro-2-oxo-1,3-benzoxazole-3-carboxylate include other benzoxazole derivatives, such as:
- 2-aminophenyl benzoxazole
- 2-aryl benzoxazole
- 2-alkyl benzoxazole
Uniqueness
What sets this compound apart from other benzoxazole derivatives is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloroethyl and chloro groups enhances its reactivity and potential for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
